molecular formula C13H16N4O2S B2662081 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795479-98-9

1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B2662081
CAS RN: 1795479-98-9
M. Wt: 292.36
InChI Key: WATPKRUUCRIOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine-based compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

Enzymatic Metabolism Study

1-(Phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine and similar compounds have been investigated for their metabolic pathways using human liver microsomes and recombinant enzymes. For instance, the metabolism of a novel antidepressant, Lu AA21004, showed oxidation to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, mediated by specific cytochrome P450 enzymes (Hvenegaard et al., 2012).

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds containing the 1,3,4-oxadiazole moiety, closely related to 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, have shown significant biological activities. A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated their inhibition against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2016).

Sulfomethylation and Chelation Applications

Sulfomethylation of piperazine derivatives, including structures akin to 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, has been explored to create mixed-side-chain macrocyclic chelates. These chelates have potential applications in bioconjugation and imaging studies, demonstrating the versatility of sulfomethylated piperazines in scientific research (van Westrenen & Sherry, 1992).

Antimicrobial Activity

Compounds structurally related to 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized and tested for their antimicrobial activity. A study focusing on the synthesis and anti-bacterial evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against various bacterial strains, showcasing the antimicrobial potential of such compounds (Khalid et al., 2016).

Anticancer Evaluation

The incorporation of the 1,2,3-triazole moiety, as seen in 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, into sulfonyl compounds has shown promise in anticancer research. A specific example is the synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, which displayed moderate activity against various cancer cell lines, indicating the potential of triazole derivatives in cancer therapy (Salinas-Torres et al., 2022).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,13-4-2-1-3-5-13)16-9-6-12(7-10-16)17-11-8-14-15-17/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATPKRUUCRIOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

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